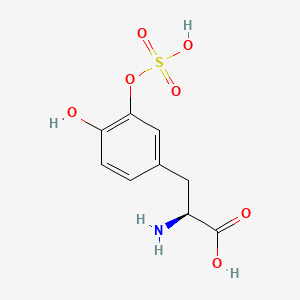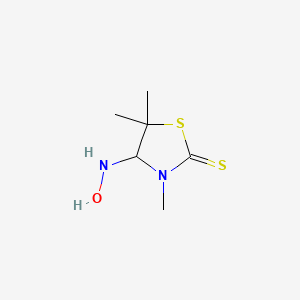
2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is part of the thiazolidinethione family, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- typically involves the reaction of thiazolidinethione derivatives with specific reagents under controlled conditions. One common method includes the use of carbon disulfide and potassium hydroxide, followed by the addition of specific amines and other reagents to achieve the desired substitution . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its potential therapeutic effects in treating conditions like hyperuricemia.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition can help manage conditions like gout and hyperuricemia. The compound’s structure-activity relationship reveals that specific functional groups are crucial for its inhibitory activity .
類似化合物との比較
Similar Compounds
Thiazolidine-2-thione: Another member of the thiazolidinethione family with similar biological activities.
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl-: A closely related compound with slight structural differences.
Uniqueness
2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit xanthine oxidase more effectively than other derivatives highlights its potential as a lead compound in drug development .
特性
CAS番号 |
106663-07-4 |
|---|---|
分子式 |
C6H12N2OS2 |
分子量 |
192.3 g/mol |
IUPAC名 |
4-(hydroxyamino)-3,5,5-trimethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C6H12N2OS2/c1-6(2)4(7-9)8(3)5(10)11-6/h4,7,9H,1-3H3 |
InChIキー |
JKZDTEJQHQLIEB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(C(=S)S1)C)NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


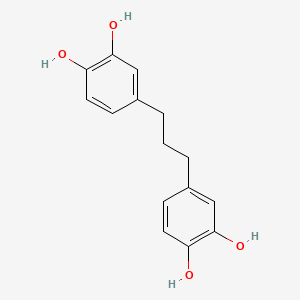
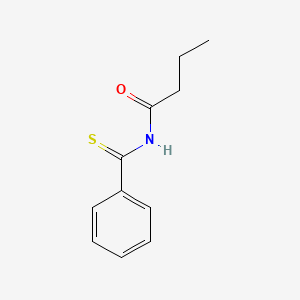
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
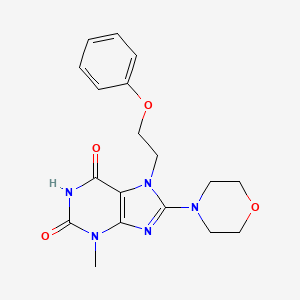
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
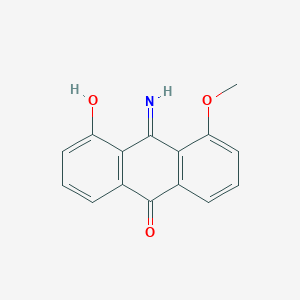
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)
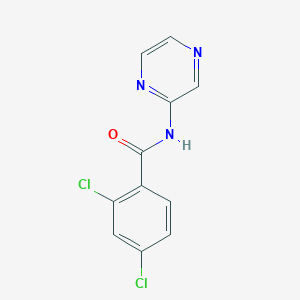

![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)
